![molecular formula C7H9BrClNO B2624697 3-(Aminomethyl)-4-bromophenol;hydrochloride CAS No. 2416233-59-3](/img/structure/B2624697.png)
3-(Aminomethyl)-4-bromophenol;hydrochloride
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Overview
Description
3-(Aminomethyl)-4-bromophenol;hydrochloride is a compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Molecular Structure Analysis
The molecular structure of a compound similar to “this compound”, known as 3-(Aminomethyl)-PROXYL, has an empirical formula of C9H19N2O and a molecular weight of 171.26 .
Chemical Reactions Analysis
The chemical reactions of aminomethyl compounds can be complex and varied. For instance, 3-formyl-4-hydroxycoumarin aliphatic imines undergo hydrogenation to form 3-aminomethyl-4-hydroxycoumarins .
Mechanism of Action
BHBA acts as a competitive inhibitor of the enzyme dopamine-β-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, BHBA increases the levels of dopamine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
BHBA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, leading to improved cognitive function, increased attention span, and improved memory. BHBA has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of BHBA is its ability to act as a competitive inhibitor of DBH, making it a useful tool in the study of dopamine metabolism. However, one limitation of BHBA is that it is not a selective inhibitor of DBH, and can also inhibit other enzymes such as MAO and COMT.
Future Directions
There are several future directions for the study of BHBA. One potential direction is the development of more selective inhibitors of DBH, which could lead to more targeted treatments for various neurological disorders. Another potential direction is the use of BHBA in the study of the role of dopamine in various physiological processes, such as learning and memory. BHBA could also be used in the development of novel treatments for addiction, as dopamine plays a key role in the reward system of the brain.
In conclusion, 3-(Aminomethyl)-4-bromophenol hydrochloride is a compound that has been widely used in scientific research due to its ability to act as a reagent in the synthesis of various compounds. It acts as a competitive inhibitor of DBH, leading to increased levels of dopamine in the brain and various physiological effects. While BHBA has several advantages for lab experiments, it also has limitations, and there are several future directions for its study.
Synthesis Methods
The synthesis of BHBA involves the reaction between 3-bromoanisole and formaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which yields 3-(Aminomethyl)-4-bromophenol hydrochloride.
Scientific Research Applications
BHBA has been widely used in scientific research due to its ability to act as an important reagent in the synthesis of various compounds. It has been used in the synthesis of inhibitors for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). BHBA has also been used in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine.
properties
IUPAC Name |
3-(aminomethyl)-4-bromophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGIWZWILIGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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